Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate

Description

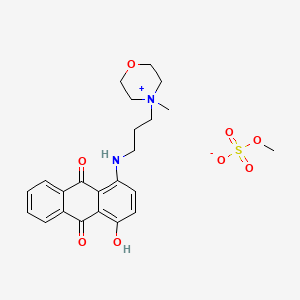

Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate (CAS No. 38866-20-5; EINECS 254-161-9) is a synthetic anthraquinone (AQ) derivative with a complex structure. Its IUPAC name, 4-[3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]propyl]-4-methylmorpholinium methylsulfate, highlights key features: a hydroxyanthraquinone core, an aminopropyl linker, and a methyl morpholinium methosulfate group . This cationic structure enhances its affinity for keratin in hair, making it a key ingredient in non-oxidative hair dyes at concentrations up to 0.5% . Regulatory guidelines mandate strict labeling to avoid nitrosamine formation (max 50 μg/kg) and prohibit use with nitrosating agents . The European Scientific Committee on Consumer Safety (SCCS) has also evaluated its safety, underscoring its regulated use in cosmetics .

Properties

CAS No. |

38866-20-5 |

|---|---|

Molecular Formula |

C22H25N2O4.CH3O4S C23H28N2O8S |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

1-hydroxy-4-[3-(4-methylmorpholin-4-ium-4-yl)propylamino]anthracene-9,10-dione;methyl sulfate |

InChI |

InChI=1S/C22H24N2O4.CH4O4S/c1-24(11-13-28-14-12-24)10-4-9-23-17-7-8-18(25)20-19(17)21(26)15-5-2-3-6-16(15)22(20)27;1-5-6(2,3)4/h2-3,5-8H,4,9-14H2,1H3,(H-,23,25,26,27);1H3,(H,2,3,4) |

InChI Key |

JAADWTSKUWWHLE-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCOCC1)CCCNC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate typically involves multi-step organic synthesis combining:

- Functionalization of anthraquinone derivatives to introduce aminoalkyl side chains.

- Quaternization of a morpholine derivative to form the methyl morpholinium moiety.

- Formation of the methosulfate salt through reaction with methyl sulfate or methylating agents.

Although detailed step-by-step protocols are scarce in public literature, patent disclosures and chemical supplier data provide insights into the synthetic approach.

Stepwise Preparation Outline

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Functionalization of anthraquinone core by nucleophilic substitution with 3-aminopropyl group | Starting from hydroxyanthraquinone; amination step |

| 2 | Reaction of aminoalkyl anthraquinone intermediate with 4-methylmorpholine | Formation of morpholinium salt precursor |

| 3 | Quaternization by methyl sulfate to form methyl morpholinium methosulfate salt | Methyl sulfate or methylating agent under controlled conditions |

| 4 | Purification and isolation of final compound | Crystallization or precipitation techniques |

This synthetic route ensures the introduction of the morpholinium quaternary ammonium group on the propylamino side chain attached to the anthraquinone core.

Specific Synthetic Notes

- The aminoalkylation of the anthraquinone core is critical and typically involves nucleophilic substitution on a hydroxyanthraquinone derivative.

- The quaternization step must be controlled to avoid over-methylation or side reactions.

- The methosulfate counterion is introduced to stabilize the quaternary ammonium salt and improve water solubility.

- The synthesis requires careful handling due to the compound’s potential skin sensitization and environmental hazards.

Alternative Synthetic Routes

No alternative synthetic routes are explicitly documented in open literature; however, the general principles of quaternary ammonium salt synthesis and anthraquinone functionalization apply. Variations may include:

- Using different morpholine derivatives or alkylating agents.

- Employing protective groups during aminoalkylation to improve yield and selectivity.

- Utilizing different solvents or catalysts to optimize reaction conditions.

Analytical Characterization and Quality Control

Purity and Active Content

- The compound is typically required to have a minimum active content of 95% for cosmetic applications.

- Analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm structure and purity.

Summary Table of Preparation Method

| Preparation Stage | Description | Key Considerations |

|---|---|---|

| Aminoalkylation | Introduction of 3-aminopropyl group to anthraquinone | Control reaction conditions to avoid side products |

| Morpholinium Formation | Reaction with 4-methylmorpholine | Ensure complete conversion and purity |

| Quaternization | Methylation using methyl sulfate | Avoid over-methylation, control temperature and pH |

| Purification | Crystallization or precipitation | Achieve ≥95% purity, remove unreacted materials |

Research Findings and Industrial Application

- This compound is widely used in hair dye formulations for its vibrant blue coloration and conditioning effects.

- Patents describe its use in combination with other direct dyes and oxidative dyes to achieve desired hair color effects.

- The compound’s synthesis is optimized for industrial scale, balancing yield, purity, and environmental safety.

Chemical Reactions Analysis

Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: It can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Hair Dyes

Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate is predominantly used in hair dye formulations. Its effectiveness in providing vibrant colors while conditioning the hair makes it a popular choice in the cosmetic industry. The compound is generally used at a maximum concentration of 0.5% in non-oxidative hair dye formulations to minimize potential health risks associated with higher concentrations .

Case Study: Efficacy and Safety

A comprehensive evaluation by the Scientific Committee on Consumer Safety (SCCS) concluded that the use of this compound does not pose significant health risks when used within recommended concentrations. However, it was noted that the compound has sensitizing potential, necessitating caution during formulation .

Conditioning Agents

In addition to its role as a dye, this compound functions as a conditioning agent in various hair care products. Its ability to improve hair texture and manageability is attributed to its unique chemical structure, which allows for better adherence to hair fibers compared to traditional conditioning agents.

Toxicological Considerations

While this compound is generally considered safe at regulated concentrations, studies have indicated potential adverse effects associated with higher exposures. For instance:

- Skin Sensitization : Clinical studies have shown that the compound can induce allergic reactions in sensitive individuals when used excessively or improperly .

- Nitrosation Risk : As a secondary amine, there is a risk of nitrosation when this compound is exposed to nitrosating agents, which could lead to the formation of harmful nitrosamines .

Summary of Toxicological Findings

Regulatory Status

This compound is subject to regulation by various health and safety authorities. The SCCS has established guidelines for its use in cosmetics, emphasizing the importance of adhering to recommended concentrations to mitigate health risks while allowing for its beneficial properties in hair care formulations .

Mechanism of Action

The mechanism of action of Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate involves its interaction with hair proteins, leading to the formation of a stable color complex. The molecular targets include keratin in the hair, and the pathways involved are primarily related to the binding and stabilization of the dye within the hair structure .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Biological Activity

Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate (HAMMMS) is a cationic surfactant with notable biological activities, including antibacterial, antimicrobial, and preservative properties. This compound is classified under quaternary ammonium salts and has garnered interest in various fields, particularly in cosmetics and pharmaceuticals.

- Molecular Formula : C23H28N2O8S

- Molecular Weight : 492.54 g/mol

- CAS Number : 38866-20-5

- Appearance : Solid

- Solubility : Soluble in water

- Stability : Stable under normal conditions

Antimicrobial Properties

HAMMMS exhibits significant antimicrobial activity against a range of pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is primarily attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of HAMMMS

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

Research has demonstrated that HAMMMS possesses antioxidant properties, which can be beneficial in preventing oxidative stress in biological systems. This activity is critical for its application in formulations aimed at skin protection.

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of HAMMMS on various cancer cell lines. The compound showed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.

Table 2: Cytotoxic Effects of HAMMMS on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 | 50 |

| HeLa | 30 |

| A549 | 45 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of HAMMMS against common skin pathogens. Results indicated that formulations containing HAMMMS significantly reduced microbial load on skin models, suggesting its potential as a preservative in cosmetic products. -

Antioxidant Activity Assessment :

An investigation into the antioxidant capacity of HAMMMS utilized DPPH radical scavenging assays. The results demonstrated that HAMMMS exhibited a strong scavenging effect, comparable to well-known antioxidants such as ascorbic acid. -

Cytotoxicity Analysis :

A recent study conducted on MCF7 breast cancer cells revealed that treatment with HAMMMS resulted in a significant decrease in cell proliferation, with an IC50 value indicating effective cytotoxicity at relatively low concentrations.

Safety and Regulatory Considerations

While HAMMMS shows promise in various applications, safety assessments are crucial due to its classification as a secondary amine, which may be prone to nitrosation. Regulatory bodies have raised concerns regarding potential nitrosamine formation during storage or application, necessitating further investigation into its safety profile .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate in hair dye formulations, and how do they address structural confirmation and purity assessment?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to verify the quaternary ammonium and anthraquinone moieties . UV-Vis spectroscopy can monitor dye stability under varying pH and temperature conditions, as anthraquinone derivatives exhibit distinct absorption profiles .

Q. What synthetic pathways are employed for this compound, and how do reaction conditions influence yield and byproduct formation?

- Methodological Answer : The compound is synthesized via a multi-step process involving:

- Step 1 : Aminopropyl functionalization of hydroxyanthraquinone.

- Step 2 : Quaternization with methyl morpholinium methosulfate under controlled pH (7–9) and temperature (60–80°C) to avoid side reactions.

- Critical Parameters : Excess methylating agents (e.g., dimethyl sulfate) improve quaternization efficiency but require careful monitoring to prevent nitrosamine formation. Purification via recrystallization or column chromatography is essential to isolate the target compound .

Advanced Research Questions

Q. How can researchers mitigate nitrosamine contamination when formulating this compound, and what analytical protocols validate compliance with regulatory limits (e.g., ≤50 μg/kg)?

- Methodological Answer :

- Preventive Measures : Use nitrite-free raw materials and storage containers. Avoid secondary amines in formulations, as they can react with nitrosating agents.

- Analytical Validation : Employ gas chromatography-tandem mass spectrometry (GC-MS/MS) with a limit of detection (LOD) ≤1 μg/kg to quantify nitrosamines. Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term storage and assess degradation pathways .

Q. What mechanistic insights explain the binding affinity of this compound to keratin in hair, and how does its molecular structure enhance colorfastness?

- Methodological Answer :

- Mechanism : The quaternary ammonium group facilitates electrostatic interactions with negatively charged keratin residues, while the anthraquinone core enables π-π stacking with aromatic amino acids (e.g., tyrosine).

- Experimental Design : Use fluorescence quenching assays to study binding kinetics. Molecular dynamics simulations can model interactions between the compound’s morpholinium group and keratin’s sulfonic acid sites .

Q. How do formulation additives (e.g., surfactants, antioxidants) influence the stability and efficacy of this compound in oxidative vs. non-oxidative hair dye systems?

- Methodological Answer :

- Compatibility Testing : Conduct differential scanning calorimetry (DSC) to assess thermal stability with surfactants like dioleoyl tocopheryl methylsilanol.

- Efficacy Metrics : Compare color retention using CIELAB colorimetry before/after exposure to UV light and washing cycles. Antioxidants (e.g., 2,5-di-tert-butylhydroquinone) may reduce anthraquinone degradation but require pH optimization .

Regulatory and Safety-Focused Questions

Q. What preclinical toxicological assays are critical for evaluating the safety of this compound in cosmetic applications?

- Methodological Answer :

- In Vitro : OECD Test Guideline 439 (Reconstructed Human Epidermis) assesses skin irritation.

- In Vivo : Conduct sensitization studies (Local Lymph Node Assay) and genotoxicity tests (Ames test, micronucleus assay). The SCCS emphasizes dermal absorption studies using Franz diffusion cells to quantify systemic exposure .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported nitrosamine levels for this compound across different studies?

- Methodological Answer :

- Root-Cause Analysis : Compare extraction methods (e.g., solid-phase microextraction vs. liquid-liquid extraction) and analytical conditions (column type, detector sensitivity).

- Interlaboratory Studies : Implement round-robin testing with standardized protocols to harmonize results. Statistical tools (e.g., ANOVA) identify outliers due to methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.